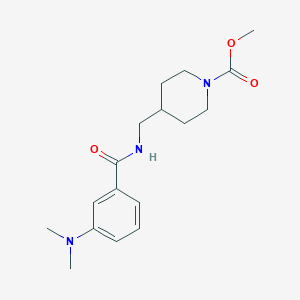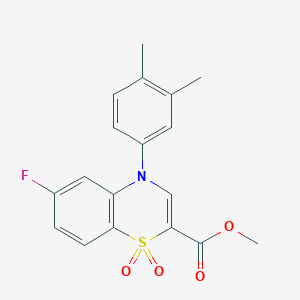![molecular formula C16H22N4O4 B2937094 ethyl 3-(3-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate CAS No. 2034460-66-5](/img/structure/B2937094.png)
ethyl 3-(3-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(3-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate is a complex organic compound with significant potential in various fields of scientific research. This compound features a pyrrolo[2,3-c]pyridine core, which is known for its biological activity and importance in medicinal chemistry. The presence of ester and urea functionalities further diversifies its reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate typically begins with the construction of the pyrrolo[2,3-c]pyridine core. This can be achieved through multi-step processes involving condensation reactions, cyclization, and functional group modifications. Key reagents might include ethyl 2-cyanoacetate, various aldehydes, and amines.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is crucial. Methods such as microwave-assisted synthesis and catalytic processes may be employed to enhance yield and purity. The use of continuous flow reactors could also be explored to ensure consistency and efficiency in large-scale production.
化学反应分析
Types of Reactions
Ethyl 3-(3-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate undergoes a variety of chemical reactions including:
Oxidation: Potentially forming hydroxylated derivatives.
Reduction: Possible conversion to amines or alcohols.
Substitution: Halogenation or alkylation reactions at reactive sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in inert atmospheres.
Substitution: Alkyl halides in the presence of strong bases.
Major Products
Oxidation: Hydroxylated esters or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated or alkylated urea derivatives.
科学研究应用
Ethyl 3-(3-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate has applications across various domains:
Chemistry: Utilized as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating specific diseases.
Industry: Used in the development of novel materials with unique properties.
作用机制
This compound is thought to exert its effects by interacting with specific molecular targets. The pyrrolo[2,3-c]pyridine core can mimic biological substrates, allowing it to engage in hydrogen bonding and hydrophobic interactions within enzyme active sites. This could inhibit or modulate enzyme activities, impacting various biochemical pathways.
相似化合物的比较
Compared to other pyrrolo[2,3-c]pyridine derivatives, ethyl 3-(3-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate stands out due to its unique ester and urea functionalities. These groups provide additional sites for chemical modification and interactions, enhancing its versatility in scientific research.
Similar Compounds
1H-Pyrrolo[2,3-c]pyridine derivatives.
N-alkylated urea derivatives.
Ester-substituted pyridines.
What do you think? Does this cover all the angles you were interested in?
属性
IUPAC Name |
ethyl 3-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethylcarbamoylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-3-24-13(21)4-7-17-16(23)18-8-11-20-10-6-12-5-9-19(2)14(12)15(20)22/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLHOMALTDUKJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NCCN1C=CC2=C(C1=O)N(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde](/img/structure/B2937015.png)
![N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide](/img/structure/B2937018.png)
![N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2937020.png)

![1-(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol](/img/structure/B2937022.png)
![N-[2-(azepan-1-yl)-5-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B2937023.png)



![7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B2937030.png)
![Thieno[2,3-b]pyridine-3,7(4H)-dicarboxylic acid, 2-amino-5,6-dihydro-, 7-(1,1-dimethylethyl) 3-ethyl ester](/img/structure/B2937031.png)
![2-(4-methylbenzenesulfonyl)-2-[3-(morpholin-4-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2937033.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2937034.png)
